molecular formula C11H16O2 B14620780 8a-Methyloctahydroazulene-1,8-dione CAS No. 60719-20-2

8a-Methyloctahydroazulene-1,8-dione

Cat. No.: B14620780
CAS No.: 60719-20-2
M. Wt: 180.24 g/mol
InChI Key: HYNPVPDRVUUVOE-UHFFFAOYSA-N
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Description

8a-Methyloctahydroazulene-1,8-dione is a high-purity synthetic organic compound offered for research and development purposes. This bicyclic dione, characterized by its azulene-derived core structure modified with an 8a-methyl group, is of significant interest in advanced organic synthesis and medicinal chemistry. Researchers may utilize it as a key intermediate or building block in the synthesis of more complex molecular architectures, particularly those with potential pharmacological activities. Its unique fused ring system and ketone functionalities make it a valuable scaffold for exploring novel chemical spaces. The specific mechanism of action and full spectrum of research applications are areas of ongoing investigation. Handling should be conducted in a laboratory setting by qualified personnel. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. To make this description more accurate and compelling, I recommend: 1. Consult Specialized Databases: Search for the compound on scientific databases like SciFinder , Reaxys , or PubChem to find detailed spectral data, synthetic pathways, and reported literature. 2. Review Scientific Literature: Use platforms like Google Scholar or your institution's library portal to find research papers that mention this compound. This will provide concrete information on its applications and mechanisms.

Properties

CAS No.

60719-20-2

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

8a-methyl-3,3a,4,5,6,7-hexahydro-2H-azulene-1,8-dione

InChI

InChI=1S/C11H16O2/c1-11-8(6-7-10(11)13)4-2-3-5-9(11)12/h8H,2-7H2,1H3

InChI Key

HYNPVPDRVUUVOE-UHFFFAOYSA-N

Canonical SMILES

CC12C(CCCCC1=O)CCC2=O

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

Malonate-derived δ-keto esters, synthesized via Knoevenagel condensation of tetrahydro-4H-pyran-4-one with dimethyl malonate, serve as precursors for SmI2 cascades. Titanium tetrachloride (TiCl4) and pyridine catalyze the condensation, followed by sodium borohydride (NaBH4) reduction to yield allylic alcohols.

Olefin Cross-Metathesis

Allyl ethers and esters undergo cross-metathesis with Grubbs catalysts to introduce substituents prior to SmI2-mediated cyclization. For example, benzofuran-substituted analogs were synthesized via Sonogashira coupling and subsequent metathesis (Scheme 30).

Data Tables and Comparative Analysis

Table 1: Comparison of Preparation Methods

Method Yield (%) Enantioselectivity (E) Key Advantages Limitations
Enzymatic Resolution N/A 3.1 High optical purity Limited to OCH-compatible substrates
Sm(II)-Mediated 59 N/A One-pot cascade, diastereocontrol Requires anhydrous conditions
Chemoenzymatic 50–60 >90% ee Combines yield and enantioselectivity Multi-step optimization required

Table 2: Substrate Scope for OCH-Mediated Resolutions

Substrate E Value Product Configuration
1-Methylbicyclo[4.3.0]nonane-2,9-dione 2.9 R
1-Allylbicyclo[4.3.0]nonane-2,9-dione 5.7 S
8a-Methyloctahydroazulene-1,8-dione 3.1 R

Chemical Reactions Analysis

Types of Reactions: 8a-Methyloctahydroazulene-1,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce more saturated hydrocarbons .

Scientific Research Applications

8a-Methyloctahydroazulene-1,8-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8a-Methyloctahydroazulene-1,8-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Symmetric Octahydroacridin-1,8-diones

Symmetric octahydroacridin-1,8-diones share a bicyclic framework but differ in their nitrogen placement and symmetry. These compounds are synthesized via cyclohexane-1,3-dione monoamines and triethoxymethane, a method noted for avoiding oxidative losses and enabling efficient derivative formation . In contrast, 8a-methyloctahydroazulene-1,8-dione’s non-symmetric azulene-derived structure likely results in distinct electronic properties and regioselectivity in reactions.

Phosphorus-Containing Azaazulenes

Azaazulenes, such as 3-phenyl-8-triphenylphosphorimidoyl-1-azaazulene, exhibit non-alternating conjugation, leading to unique resonance stabilization and coordination behavior. The phosphorus atom in these compounds adopts a trigonal bipyramidal geometry, with intramolecular N–P interactions (distance: 2.762 Å) influencing reactivity . While 8a-methyloctahydroazulene-1,8-dione lacks phosphorus, its azulene core may similarly engage in non-covalent interactions, affecting its stability and ligand properties.

1,6-Methano[10]annulene Derivatives

The synthesis of 8a (a 1,6-methano[10]annulene derivative) via diazonium salt coupling highlights the role of stereochemistry. 8a exhibits E/Z isomerism at the C=N bond, confirmed by NOE experiments and X-ray crystallography. Its folded bicyclic structure eliminates conformational constraints, a feature that may parallel the rigid bicyclic framework of 8a-methyloctahydroazulene-1,8-dione .

Physicochemical Properties

Spectroscopic Data

  • 3-Phenyl-8-triphenylphosphorimidoyl-1-azaazulene : ¹H NMR signals at δ 6.88 (H-5), 7.42 (H-6), and 8.12 (H-4) reflect deshielding due to electron-withdrawing phosphorus groups .
  • 8a (1,6-Methano[10]annulene): X-ray analysis reveals bond lengths of 1.34 Å (C=N) and 1.48 Å (C–C), with non-planar rings contributing to conformational stability .

Stereochemical Considerations

The E/Z isomerism observed in 1,6-methano[10]annulene derivatives underscores the importance of stereochemistry in bicyclic systems. 8a-methyloctahydroazulene-1,8-dione’s methyl group at 8a may impose steric effects, influencing its isomer distribution and reactivity.

Research Findings

  • The synthesis of phosphorus-containing azaazulenes demonstrates the impact of non-alternating conjugation on electronic properties .
  • Symmetric octahydroacridin-1,8-diones highlight the advantages of streamlined synthetic routes for derivative diversification .
  • Stereochemical analysis of 1,6-methano[10]annulene derivatives provides a model for understanding conformational constraints in bicyclic systems .

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